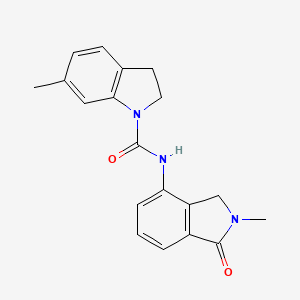![molecular formula C17H19ClFNO2 B7429902 3-[[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]amino]-3-(2-fluorophenyl)propan-1-ol](/img/structure/B7429902.png)
3-[[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]amino]-3-(2-fluorophenyl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]amino]-3-(2-fluorophenyl)propan-1-ol is a chemical compound that belongs to the class of beta-blockers. Beta-blockers are drugs that are used to treat various medical conditions such as hypertension, angina, and arrhythmias.
作用機序
The mechanism of action of 3-[[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]amino]-3-(2-fluorophenyl)propan-1-ol involves the inhibition of beta-adrenergic receptors. Beta-adrenergic receptors are proteins that are located on the surface of cells and are involved in the regulation of various physiological processes such as heart rate, blood pressure, and metabolism. By blocking these receptors, 3-[[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]amino]-3-(2-fluorophenyl)propan-1-ol can reduce the activity of the sympathetic nervous system, which is responsible for the "fight or flight" response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]amino]-3-(2-fluorophenyl)propan-1-ol include:
1. Reduction in Heart Rate: By blocking beta-adrenergic receptors, 3-[[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]amino]-3-(2-fluorophenyl)propan-1-ol can reduce heart rate, which can be beneficial in the treatment of cardiovascular diseases.
2. Reduction in Blood Pressure: 3-[[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]amino]-3-(2-fluorophenyl)propan-1-ol can also reduce blood pressure by blocking beta-adrenergic receptors.
3. Inhibition of Sympathetic Nervous System: By reducing the activity of the sympathetic nervous system, 3-[[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]amino]-3-(2-fluorophenyl)propan-1-ol can reduce anxiety and improve the response to psychotherapy.
実験室実験の利点と制限
The advantages and limitations of 3-[[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]amino]-3-(2-fluorophenyl)propan-1-ol for lab experiments include:
Advantages:
1. High Selectivity: 3-[[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]amino]-3-(2-fluorophenyl)propan-1-ol is highly selective for beta-adrenergic receptors, which can be advantageous in studies that require specific receptor targeting.
2. Well-Established Pharmacology: The pharmacology of beta-blockers such as 3-[[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]amino]-3-(2-fluorophenyl)propan-1-ol is well-established, which can simplify experimental design and interpretation.
Limitations:
1. Limited Solubility: 3-[[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]amino]-3-(2-fluorophenyl)propan-1-ol has limited solubility in aqueous solutions, which can complicate experimental procedures.
2. Off-Target Effects: Beta-blockers such as 3-[[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]amino]-3-(2-fluorophenyl)propan-1-ol can have off-target effects on other receptors, which can complicate experimental interpretation.
将来の方向性
Some of the future directions for research on 3-[[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]amino]-3-(2-fluorophenyl)propan-1-ol include:
1. Combination Therapy: The combination of beta-blockers with other drugs such as chemotherapy agents may enhance the anti-cancer properties of beta-blockers.
2. Development of Novel Compounds: The development of novel beta-blockers with improved pharmacological properties such as increased solubility and selectivity may enhance their therapeutic potential.
3. Mechanistic Studies: Further mechanistic studies are needed to elucidate the precise molecular mechanisms underlying the anti-cancer and anti-anxiety properties of beta-blockers such as 3-[[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]amino]-3-(2-fluorophenyl)propan-1-ol.
合成法
The synthesis of 3-[[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]amino]-3-(2-fluorophenyl)propan-1-ol involves the reaction of 2-fluoro-4-chlorophenylacetonitrile with (R)-2-amino-1-propanol in the presence of a reducing agent such as sodium borohydride. The reaction results in the formation of 3-[[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]amino]-3-(2-fluorophenyl)propan-1-ol.
科学的研究の応用
3-[[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]amino]-3-(2-fluorophenyl)propan-1-ol has been extensively studied for its potential therapeutic applications. Some of the areas of research include:
1. Cardiovascular Diseases: Beta-blockers such as 3-[[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]amino]-3-(2-fluorophenyl)propan-1-ol are commonly used to treat cardiovascular diseases such as hypertension, angina, and arrhythmias. Studies have shown that beta-blockers can effectively reduce blood pressure, heart rate, and the risk of cardiovascular events.
2. Cancer: Recent studies have suggested that beta-blockers such as 3-[[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]amino]-3-(2-fluorophenyl)propan-1-ol may have anti-cancer properties. It has been proposed that beta-blockers can inhibit tumor growth and metastasis by modulating the activity of the sympathetic nervous system.
3. Neurological Disorders: Beta-blockers have also been studied for their potential use in the treatment of neurological disorders such as anxiety and post-traumatic stress disorder. Studies have shown that beta-blockers can reduce the symptoms of anxiety and improve the response to psychotherapy.
特性
IUPAC Name |
3-[[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]amino]-3-(2-fluorophenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClFNO2/c18-13-7-5-12(6-8-13)17(22)11-20-16(9-10-21)14-3-1-2-4-15(14)19/h1-8,16-17,20-22H,9-11H2/t16?,17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLWDDCLIDCDHZ-DJNXLDHESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CCO)NCC(C2=CC=C(C=C2)Cl)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(CCO)NC[C@@H](C2=CC=C(C=C2)Cl)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[2-(2,4-difluorophenyl)ethylcarbamoylamino]-3-methylimidazole-4-carboxylate](/img/structure/B7429822.png)
![2-[[(2R)-2-methoxy-2-phenylacetyl]amino]-N,N,2-trimethylpropanamide](/img/structure/B7429826.png)
![1-N-methyl-1-N-(3-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)cyclobutane-1,3-diamine](/img/structure/B7429831.png)

![2-Ethyl-1-[4-(2-piperazin-1-ylethyl)piperazin-1-yl]butan-1-one](/img/structure/B7429855.png)
![(2S,3S)-3-amino-1-[[2-(hydroxymethyl)-1,3-dihydroinden-2-yl]amino]-4-phenylbutan-2-ol](/img/structure/B7429859.png)

![3-cyano-3-fluoro-N-[4-[(4-fluorophenyl)sulfanylmethyl]phenyl]pyrrolidine-1-carboxamide](/img/structure/B7429869.png)
![1-[1-[(4-Acetamidophenyl)carbamothioyl]pyrrolidin-3-yl]triazole-4-carboxamide](/img/structure/B7429880.png)
![Ethyl 4-[(3-pyridin-3-ylpyrrolidine-1-carbonyl)amino]benzoate](/img/structure/B7429883.png)
![3-(2-Amino-1-cyclopentylethyl)-1-methyl-1-[1-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]ethyl]urea;2,2,2-trifluoroacetic acid](/img/structure/B7429892.png)
![3-(2-Fluorophenyl)-3-[[2-(4-fluorophenyl)-2-hydroxyethyl]amino]propan-1-ol](/img/structure/B7429893.png)

![N-[4-[[3-(4-ethoxyphenoxy)-2-hydroxypropyl]amino]-2-methylphenyl]acetamide](/img/structure/B7429898.png)